molecular formula C12H17NO2 B6190667 tert-butyl (1R,5S,6R)-6-ethynyl-3-azabicyclo[3.1.0]hexane-3-carboxylate CAS No. 2414574-91-5

tert-butyl (1R,5S,6R)-6-ethynyl-3-azabicyclo[3.1.0]hexane-3-carboxylate

Cat. No. B6190667
CAS RN: 2414574-91-5
M. Wt: 207.3
InChI Key:
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Description

The compound “tert-butyl (1R,5S,6R)-6-ethynyl-3-azabicyclo[3.1.0]hexane-3-carboxylate” belongs to the class of organic compounds known as azabicyclo[3.1.0]hexanes . These are organic compounds containing a bicyclic structure that is made up of a three-member ring and a six-member ring, where one carbon atom has been replaced by a nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a three-membered ring fused to a six-membered ring, with a nitrogen atom replacing one of the carbon atoms . The exact structure would need to be determined by methods such as X-ray crystallography or NMR spectroscopy.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl (1R,5S,6R)-6-ethynyl-3-azabicyclo[3.1.0]hexane-3-carboxylate involves the following steps: protection of the amine group, alkylation of the protected amine, deprotection of the amine, and esterification of the carboxylic acid.", "Starting Materials": [ "3-azabicyclo[3.1.0]hexane", "tert-butyl bromoacetate", "sodium hydride", "acetylene", "diethyl ether", "methanol", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "magnesium sulfate", "ethyl acetate" ], "Reaction": [ "Step 1: Protection of the amine group by reacting 3-azabicyclo[3.1.0]hexane with tert-butyl bromoacetate in the presence of sodium hydride and diethyl ether to form tert-butyl (1R,5S,6R)-6-(tert-butoxycarbonylamino)-3-azabicyclo[3.1.0]hexane-3-carboxylate.", "Step 2: Alkylation of the protected amine by reacting tert-butyl (1R,5S,6R)-6-(tert-butoxycarbonylamino)-3-azabicyclo[3.1.0]hexane-3-carboxylate with acetylene in the presence of methanol and hydrochloric acid to form tert-butyl (1R,5S,6R)-6-ethynyl-3-azabicyclo[3.1.0]hexane-3-carboxylate.", "Step 3: Deprotection of the amine by reacting tert-butyl (1R,5S,6R)-6-ethynyl-3-azabicyclo[3.1.0]hexane-3-carboxylate with sodium bicarbonate and methanol to remove the tert-butoxycarbonyl protecting group and form (1R,5S,6R)-6-ethynyl-3-azabicyclo[3.1.0]hexane-3-carboxylic acid.", "Step 4: Esterification of the carboxylic acid by reacting (1R,5S,6R)-6-ethynyl-3-azabicyclo[3.1.0]hexane-3-carboxylic acid with tert-butanol and dicyclohexylcarbodiimide in the presence of ethyl acetate to form tert-butyl (1R,5S,6R)-6-ethynyl-3-azabicyclo[3.1.0]hexane-3-carboxylate." ] }

CAS RN

2414574-91-5

Molecular Formula

C12H17NO2

Molecular Weight

207.3

Purity

95

Origin of Product

United States

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